4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

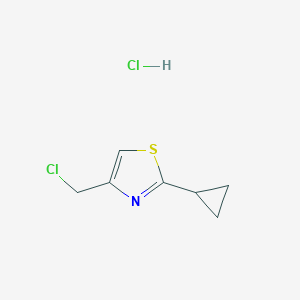

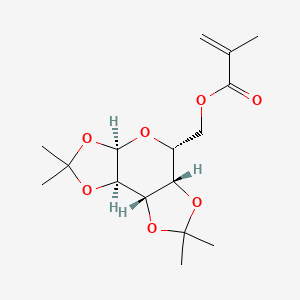

“4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the empirical formula C5H7ClN2O2S . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazoles, including 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, has been a topic of interest in the scientific community . Various methods have been developed, including silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The molecular structure of “4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” can be represented by the SMILES string CC1=NN(C=C1S(Cl)(=O)=O)C . The InChI representation is 1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 .

Chemical Reactions Analysis

Pyrazoles, including “4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Physical And Chemical Properties Analysis

“4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” is a solid substance . Its molecular weight is 194.64 .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Sulfonylated Aminopyrazoles : A study by Povarov et al. (2017) describes the synthesis of sulfonylated 4-amino-1H-pyrazoles using p-toluenesulfonyl chloride, yielding compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole. The structural properties of these compounds were confirmed using spectroscopy techniques (Povarov, Lyubyashkin, Kositsyna, Suboch, Tovbis, 2017).

Chemical Transformations and Derivatives

Derivatives of Phenoxyacetamide : Cremlyn and Pannell (1978) reported the synthesis of derivatives such as sulfonyl chlorides and sulfonamides from phenoxyacetamide. This process involved the transformation of chlorosulfonyl acid into different derivatives, showcasing the versatility of sulfonyl chloride compounds in chemical synthesis (Cremlyn, Pannell, 1978).

Synthesis of Sulfonamide Derivatives : Komshina et al. (2020) explored the synthesis of sulfonamide derivatives containing heterocyclic compounds, emphasizing their potential as inhibitors of human carbonic anhydrases. This study highlights the significance of sulfonyl chlorides in developing biologically active molecules (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, Karavaeva, 2020).

Biological and Medicinal Applications

Antimicrobial and Antioxidant Activities : Badgujar, More, and Meshram (2018) synthesized a series of sulfonamides with significant antimicrobial and antioxidant properties, indicating the potential of sulfonyl chloride derivatives in pharmaceutical applications (Badgujar, More, Meshram, 2018).

Biological Activity of Azetidin-2-one Derivatives : Al-Smaisim (2012) synthesized a new series of 3,5-dimethyl-1H-pyrazole derivatives, demonstrating their antibacterial activity. This research shows how modifications of sulfonyl chloride compounds can yield biologically active substances (Al-Smaisim, 2012).

Catalysis and Chemical Reactions

Synthesis of Heterocyclic Sulfonamides : Tucker, Chenard, and Young (2015) developed a method for synthesizing heterocyclic sulfonyl chlorides, demonstrating their utility in medicinal chemistry. This emphasizes the role of sulfonyl chlorides in facilitating diverse chemical reactions (Tucker, Chenard, Young, 2015).

Transformation in Benzendiazonium Hydrogen Sulfates : Maggio et al. (2013) explored the transformation of a compound containing 1,3-dimethyl-1H-pyrazol-5-yl in the presence of various reagents. This study illustrates the reactivity of sulfonyl chloride derivatives under different conditions (Maggio, Raffa, Raimondi, Daidone, 2013).

Orientations Futures

The synthesis of pyrazoles, including “4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride”, continues to be a topic of interest in the scientific community . New synthetic methods are being developed, expanding the application of this class of compounds . Future research may focus on further optimizing these synthetic methods and exploring the biological activities of these compounds .

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with various biological targets due to their versatile nature .

Mode of Action

Pyrazole derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrazole derivatives are known for their diverse biological activities, which can result in various molecular and cellular effects .

Propriétés

IUPAC Name |

4-chloro-2,5-dimethylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZQKFFJSYPAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)S(=O)(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623126 |

Source

|

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88398-87-2 |

Source

|

| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)